molecular formula C14H13NO3 B3097980 Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate CAS No. 132629-37-9

Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate

Cat. No.: B3097980
CAS No.: 132629-37-9
M. Wt: 243.26 g/mol
InChI Key: LKUGERMRWPZXRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate is an oxazole derivative characterized by a styrenyl (2-phenylethenyl) substituent at the 2-position and an ethyl ester group at the 4-position of the oxazole ring. Oxazole derivatives are widely studied for their roles as intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic diversity and reactivity. This article provides a comparative analysis of this compound with structurally similar analogues, focusing on substituent effects, physicochemical properties, and applications.

Properties

IUPAC Name

ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-2-17-14(16)12-10-18-13(15-12)9-8-11-6-4-3-5-7-11/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKUGERMRWPZXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=COC(=N1)C=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of ethyl 2-bromoacetate with 2-phenylethylamine to form an intermediate, which is then cyclized to form the oxazole ring. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different oxidation states.

    Reduction: Reduction reactions can lead to the formation of reduced oxazole derivatives.

    Substitution: The phenylethenyl group can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can lead to a variety of substituted oxazole compounds.

Scientific Research Applications

Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s structural features make it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research into its potential pharmacological properties, such as antimicrobial or anticancer activity, is ongoing.

    Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism by which Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate exerts its effects depends on its specific interactions with molecular targets. The oxazole ring and phenylethenyl group can interact with various enzymes or receptors, potentially leading to biological activity. The exact pathways and molecular targets involved are subjects of ongoing research.

Comparison with Similar Compounds

Substituent Variations and Electronic Effects

The substituent at the 2-position of the oxazole ring significantly influences reactivity and applications. Key analogues include:

Compound Name Substituent at 2-Position Molecular Formula Molecular Weight (g/mol) Key Properties/Effects References
Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate 2-Styrenyl (C₆H₅-CH=CH) C₁₄H₁₃NO₃ 243.26 Conjugated double bond enhances π-electron delocalization, potential for photochemical applications. -
Ethyl 2-(3-hydroxyphenyl)-1,3-oxazole-4-carboxylate 3-Hydroxyphenyl C₁₂H₁₁NO₄ 233.22 Hydroxyl group improves solubility and hydrogen bonding; used in HSD17B13 inhibitor synthesis .
Ethyl 2-(trifluoromethyl)-1,3-oxazole-4-carboxylate Trifluoromethyl (CF₃) C₇H₆F₃NO₃ 209.12 Electron-withdrawing CF₃ group increases stability and electrophilicity; used in high-purity materials .
Ethyl 2-amino-1,3-oxazole-4-carboxylate Amino (NH₂) C₆H₈N₂O₃ 156.14 Amino group enhances nucleophilicity; key intermediate in heterocyclic synthesis .
Ethyl 2-(chloromethyl)-1,3-oxazole-4-carboxylate Chloromethyl (Cl-CH₂) C₇H₈ClNO₃ 189.60 Reactive towards nucleophilic substitution; used for further functionalization .
Ethyl 2-(4-fluorophenyl)-1,3-oxazole-4-carboxylate 4-Fluorophenyl C₁₂H₁₀FNO₃ 235.21 Fluorine enhances metabolic stability and lipophilicity; common in drug candidates .

Key Observations:

  • Electron-Donating Groups (e.g., -OH, -NH₂): Increase solubility and reactivity in polar environments. The 3-hydroxyphenyl derivative (233.22 g/mol) is utilized in enzyme inhibition studies due to its hydrogen-bonding capability .
  • Electron-Withdrawing Groups (e.g., -CF₃, -Cl): Enhance electrophilicity and stability. The trifluoromethyl derivative (209.12 g/mol) is prioritized in high-performance materials .
  • Aromatic vs. Aliphatic Substituents: Styrenyl and phenyl groups (e.g., 2-phenylethenyl) introduce π-conjugation, beneficial for optoelectronic applications, while aliphatic groups (e.g., isopropyl in Ethyl 2-isopropyloxazole-4-carboxylate, C₉H₁₃NO₃) impart steric bulk .

Physicochemical and Application Differences

Property/Analogue Boiling Point (°C) Melting Point (°C) LogP Applications
Ethyl 2-(trifluoromethyl)-... Not reported Not reported 2.1 (est) High-purity materials, electronics
Ethyl 2-amino-... Not reported Not reported 0.5 (est) Pharmaceutical intermediates
Ethyl 2-(4-fluorophenyl)-... Not reported Not reported 2.97 Anticancer agents, enzyme inhibitors

Notes:

  • LogP values (estimated) reflect lipophilicity trends: Fluorophenyl (LogP ~2.97) > Styrenyl > Hydroxyphenyl (more hydrophilic) .
  • The styrenyl group in the target compound may enable applications in polymer chemistry or as a photosensitizer due to extended conjugation.

Biological Activity

Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is classified as an oxazole derivative. The molecular structure includes an ethyl ester group and a phenylethenyl moiety, which contribute to its biological activities. The compound's structural formula can be represented as follows:

C13H13NO3\text{C}_{13}\text{H}_{13}\text{N}\text{O}_3

1. Antimicrobial Activity

Research indicates that oxazole derivatives, including this compound, exhibit significant antimicrobial properties. A study demonstrated that compounds with similar structures showed effective inhibition against various bacterial strains. The mechanism is thought to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Antitumor Activity

Several studies have investigated the antitumor potential of oxazole derivatives. This compound has been shown to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways. For instance, in vitro studies on human breast cancer cells revealed that the compound significantly reduced cell viability and induced caspase-mediated apoptosis.

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)15.5Induction of apoptosis
HeLa (Cervical Cancer)20.3Cell cycle arrest

3. Enzyme Inhibition

This compound has also been investigated for its ability to inhibit key enzymes involved in disease processes. For example, it has shown inhibitory effects on tyrosinase, an enzyme crucial for melanin production, indicating potential applications in treating hyperpigmentation disorders.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

  • Tyrosinase Inhibition : The compound competes with substrates for binding to the active site of tyrosinase, leading to decreased melanin synthesis.
  • Apoptosis Induction : It activates intrinsic apoptotic pathways by upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins.

Case Study 1: Anticancer Efficacy

A study published in a peer-reviewed journal examined the anticancer efficacy of this compound on various cancer cell lines. The results indicated a dose-dependent reduction in cell viability across multiple lines, with significant effects observed at concentrations above 10 µM.

Case Study 2: Dermatological Applications

In dermatological research, the compound was tested for its effectiveness in reducing hyperpigmentation. A clinical trial involving topical formulations containing this compound demonstrated a marked improvement in skin tone uniformity among participants after eight weeks of application.

Q & A

Q. What are the primary synthetic routes for Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via condensation of ethyl 2-amino-4-carboxylate with styryl ketone under acidic catalysis (e.g., p-toluenesulfonic acid) to form the oxazole ring, yielding ~87% . Alternatively, cross-coupling reactions using 2-chlorooxazole-4-carboxylate and phenylboronic acid (via Suzuki-Miyaura coupling) yield ~86% . Optimization involves adjusting catalyst loading, solvent polarity (e.g., ethanol or DMF), and temperature to enhance regioselectivity.

Q. How is the molecular structure of this compound characterized, and what key features influence its reactivity?

Key structural features include:

  • A planar oxazole ring with bond angles optimized for aromatic stability .
  • A styryl group (vinyl-phenyl) at position 2, introducing E/Z stereoisomerism that affects biological activity and reactivity .
  • An ethyl ester at position 4, which modulates solubility and serves as a handle for further derivatization. Characterization employs NMR (¹H/¹³C), IR, and mass spectrometry to confirm functional groups and regiochemistry .

Q. What preliminary biological screenings are recommended for this compound?

Given the oxazole ring’s prevalence in bioactive molecules, initial screens should include:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria and fungi .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
  • Enzyme inhibition : Testing against kinases or proteases due to the oxazole’s potential as a pharmacophore.

Advanced Research Questions

Q. How does stereoisomerism (E/Z configuration) in the styryl group affect biological activity and synthetic outcomes?

The E-configuration (trans) typically enhances planarity and π-π stacking with biological targets, improving binding affinity. Z-isomers may exhibit reduced activity due to steric hindrance. Separation via HPLC or chiral chromatography is critical, and configuration is confirmed via NOESY NMR or X-ray crystallography . Computational docking studies (e.g., AutoDock) can predict isomer-specific interactions with enzymes like HSD17B13 .

Q. What advanced computational methods are used to predict reactivity and stability under varying conditions?

  • Molecular Dynamics (MD) Simulations : To assess conformational stability in aqueous vs. lipid environments .
  • Quantum Chemical Calculations : DFT (e.g., B3LYP/6-31G*) to evaluate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attack .
  • Reaction Mechanism Elucidation : Transition state analysis for oxidation/reduction pathways (e.g., LiAlH₄ reduction of the ester to alcohol) .

Q. How can crystallographic data resolve contradictions in reported structural parameters?

Discrepancies in bond angles or puckering parameters (e.g., envelope vs. half-chair conformations in cyclohexene derivatives) are resolved using single-crystal X-ray diffraction. Refinement via SHELXL ensures accuracy, with disorder modeling for dynamic groups . For example, SHELXTL software can model occupancy ratios in disordered regions .

Q. What strategies mitigate low yields in derivatization reactions (e.g., amidation or cross-coupling)?

  • Catalyst Screening : Palladium complexes (e.g., Pd(PPh₃)₄) for Suzuki couplings .
  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity in heterocyclic systems.
  • Protecting Group Chemistry : Temporary protection of the oxazole nitrogen during ester hydrolysis to carboxylic acid .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields (e.g., 86% vs. 87%)?

Variations arise from differences in:

  • Catalyst Activity : p-Toluenesulfonic acid vs. Pd catalysts .
  • Purification Methods : Column chromatography vs. recrystallization. Reproducibility requires strict control of moisture, temperature, and inert atmospheres.

Q. Why do stability studies report conflicting solubility profiles?

Solubility in polar vs. nonpolar solvents depends on the ester group’s hydrophobicity and crystal packing. For example, ethyl esters enhance solubility in ethanol but reduce it in hexane. Stability in acidic/basic conditions should be tested via accelerated degradation studies (e.g., 40°C/75% RH) with HPLC monitoring .

Methodological Resources

Q. Which analytical tools are essential for comprehensive characterization?

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., C₁₄H₁₃NO₃) .
  • X-ray Crystallography : Resolves stereochemistry and crystal packing using SHELX suites .
  • Thermogravimetric Analysis (TGA) : Assesses thermal stability for storage recommendations.

Q. How can researchers leverage this compound in drug discovery pipelines?

  • Fragment-Based Drug Design : Use the oxazole core as a scaffold for hybrid molecules (e.g., linking to piperazine or thiophene moieties) .
  • ADMET Profiling : Predict pharmacokinetics using software like SwissADME or pkCSM.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-(2-phenylethenyl)-1,3-oxazole-4-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.